molecular formula C6H10N4S B2575703 (1-Ethyl-1h-pyrazol-4-yl)thiourea CAS No. 1153211-83-6

(1-Ethyl-1h-pyrazol-4-yl)thiourea

Cat. No.: B2575703
CAS No.: 1153211-83-6
M. Wt: 170.23
InChI Key: FNWMQIZBZYHMDS-UHFFFAOYSA-N
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Description

(1-Ethyl-1h-pyrazol-4-yl)thiourea is a heterocyclic compound that contains both a pyrazole ring and a thiourea group The pyrazole ring is a five-membered ring with two nitrogen atoms, while the thiourea group consists of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1h-pyrazol-4-yl)thiourea typically involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with thiourea. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiourea group. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1h-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

(1-Ethyl-1h-pyrazol-4-yl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, as it has demonstrated cytotoxic activity against certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a thiourea group.

    1-Ethyl-1H-pyrazole-4-thiol: Contains a thiol group instead of a thiourea group.

    1-Ethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a thiourea group.

Uniqueness

(1-Ethyl-1h-pyrazol-4-yl)thiourea is unique due to the presence of both a pyrazole ring and a thiourea group, which confer distinct chemical and biological properties. The thiourea group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

(1-ethylpyrazol-4-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-2-10-4-5(3-8-10)9-6(7)11/h3-4H,2H2,1H3,(H3,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWMQIZBZYHMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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